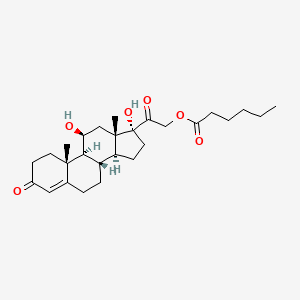
Hydrocortisone caproate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocortisone caproate is the 21-O-hexanoyl derivative of hydrocortisone. It is a cortisol ester, a glucocorticoid, a 17alpha-hydroxy steroid, an 11beta-hydroxy steroid, a 20-oxo steroid, a hexanoate ester, a 3-oxo-Delta(4) steroid and a tertiary alpha-hydroxy ketone. It derives from a cortisol. It derives from a hydride of a pregnane.
Scientific Research Applications
Ophthalmological Applications
Hydrocortisone has been investigated for its penetration into the human aqueous humor when used as eye drops, which is relevant for managing several ocular conditions. A study by Cagini et al. (2021) found that higher concentrations of hydrocortisone eye drops resulted in significantly higher levels in the anterior chamber, which is important for ophthalmologists to consider in treatment.
Septic Shock Treatment
Hydrocortisone has been used in septic shock treatment, although studies like that by Sprung et al. (2008) have shown mixed results. In their randomized, double-blind, placebo-controlled trial, no significant difference in mortality was found between patients treated with hydrocortisone and those who received a placebo.
Cardiovascular Protection
In cardiovascular contexts, hydrocortisone has been shown to protect the endothelial glycocalyx, which sustains the vascular barrier and reduces interstitial edema. A study by Chappell et al. (2007) demonstrated that hydrocortisone reduces postischemic oxidative stress and perfusion pressure, indicating a protective role in cardiovascular conditions.
Treatment in Acute Experimental Pancreatitis
Gloor et al. (2001) investigated the effects of hydrocortisone in acute pancreatitis, finding that it effectively suppressed arachidonic acid breakdown products and significantly reduced mortality in severe cases. This research, detailed in their study, highlights hydrocortisone's potential in treating systemic inflammatory responses.
Potential for PTSD Treatment
Hydrocortisone has been explored for its potential in altering the trajectory of PTSD when administered immediately after trauma. Zohar et al. (2011) found that high-dose hydrocortisone may reduce symptoms of acute stress and the risk of developing PTSD, suggesting a potential early intervention strategy.
Bronchopulmonary Dysplasia Prevention
In neonatology, hydrocortisone has been assessed for its effectiveness in preventing or treating bronchopulmonary dysplasia in preterm infants. Doyle et al. (2010) concluded that the drug, in the doses used in their study, showed few beneficial or harmful effects and could not be recommended for prevention of this condition.
Metabonomic Study in Animal Models
Chen et al. (2005) conducted a metabonomic study on the biochemical modification induced by hydrocortisone in animal models, simulating 'kidney deficiency syndromes' relevant to metabolic syndrome. Their findings, detailed in this publication, suggest the potential of hydrocortisone in early diagnosis of metabolic conditions.
Glucose Homeostasis in Muscle Repair
In a study by Chen et al. (2015), hydrocortisone's effects on glucose transporter type 4 (GLUT4) in rat skeletal muscles were explored, demonstrating its role in glucose homeostasis and muscle repair, particularly in the context of low back pain treatment.
Pharmacokinetics in Community-Acquired Pneumonia
Vincze et al. (2022) assessed the pharmacokinetics of hydrocortisone in critically ill adults with community-acquired pneumonia, as detailed in their study. This research contributes to understanding the drug's behavior in severe infectious conditions.
properties
CAS RN |
3593-96-2 |
|---|---|
Product Name |
Hydrocortisone caproate |
Molecular Formula |
C27H40O6 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate |
InChI |
InChI=1S/C27H40O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h14,19-21,24,29,32H,4-13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 |
InChI Key |
XZSVYVIYKBHVMV-FOMYWIRZSA-N |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O |
SMILES |
CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Other CAS RN |
3593-96-2 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



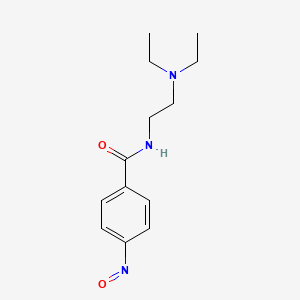
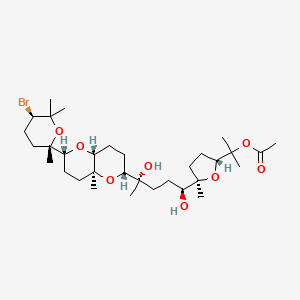
![10-[(2,4-Dimethoxyphenyl)methylidene]-9-anthracenone](/img/structure/B1198725.png)
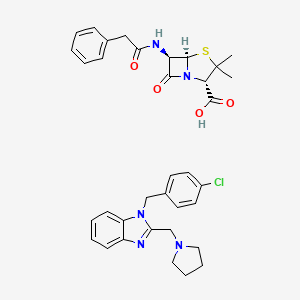
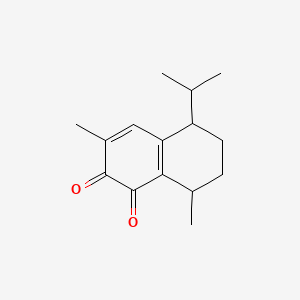
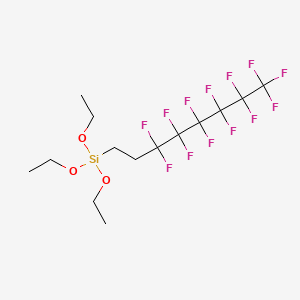
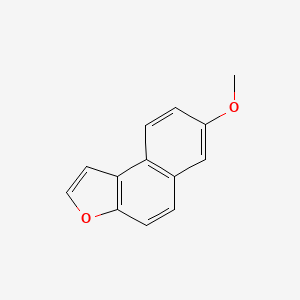




![(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1198742.png)

